molecular formula C25H19ClFN3O B2485282 5-(2-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1185050-99-0

5-(2-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Numéro de catalogue: B2485282
Numéro CAS: 1185050-99-0
Poids moléculaire: 431.9
Clé InChI: REVMBVVIMYBSOQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 5-(2-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one belongs to the pyrimidoindole class of heterocyclic molecules. Its structure features a pyrimido[5,4-b]indol-4-one core substituted at the 3- and 5-positions with 4-fluorobenzyl and 2-chlorobenzyl groups, respectively, and an 8-methyl group.

Propriétés

IUPAC Name

5-[(2-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O/c1-16-6-11-22-20(12-16)23-24(30(22)14-18-4-2-3-5-21(18)26)25(31)29(15-28-23)13-17-7-9-19(27)10-8-17/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVMBVVIMYBSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)F)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole skeleton.

    Introduction of Chlorobenzyl and Fluorobenzyl Groups: The chlorobenzyl and fluorobenzyl groups are introduced through nucleophilic substitution reactions.

    Methylation: The final step involves the methylation of the indole nitrogen to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorobenzyl and fluorobenzyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry

In chemistry, 5-(2-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, 5-(2-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mécanisme D'action

The mechanism of action of 5-(2-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.

Comparaison Avec Des Composés Similaires

Structural Analogues of Pyrimido[5,4-b]indol-4-one Derivatives

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological Activity Reference
5-(2-Chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one 5-(2-Cl-benzyl), 3-(4-F-benzyl), 8-Me ~423.8 (calculated) N/A (Theoretical potential) This article
3-(2-Chlorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one 3-(2-Cl-benzyl), 8-Me 323.78 Discontinued (stability issues)
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one 8-F, 5-(4-F-benzyl), 3-(2-MeO-benzyl) ~434.3 (calculated) Anti-HBV (nanomolar activity)
3-(4-Fluorophenyl)methyl-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one 3-(4-F-benzyl), 8-OMe, 5-Me ~383.4 (calculated) N/A (Structural analog)
3-Phenyl-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one 3-Ph, 2-SPr ~349.4 (calculated) N/A (Synthetic intermediate)
Key Observations:

Substituent Position and Activity: The position of halogenated benzyl groups significantly impacts biological activity. For example, the 5-(4-fluorobenzyl) analog in exhibited potent anti-HBV activity due to optimized interactions with viral polymerase , whereas the 3-(2-chlorobenzyl) derivative in was discontinued, possibly due to metabolic instability or poor solubility .

Halogen Effects: Fluorine at the 4-position of the benzyl group (as in the target compound) is associated with increased metabolic stability and binding affinity due to its electronegativity and small size .

Heterocyclic Modifications :

  • Compounds with sulfanyl groups (e.g., 2-propylsulfanyl in ) show altered electronic profiles but lack direct biological data .

Comparison with Non-Pyrimidoindole Heterocycles

Compound Class Substituents Key Findings Relevance to Target Compound
Triazolo-thiadiazoles 3-Chlorobenzothienyl, mercapto Antimicrobial activity Highlights role of halogens in bioactivity
Oxadiazoles 4-Fluorobenzyl, 2-chlorobenzyl α-Glucosidase/BChE/LOX inhibition Substituent position affects enzyme affinity
  • 2-Chlorobenzyl groups in oxadiazoles exhibited moderate LOX inhibition, aligning with the hypothesis that ortho-substituted halogens may limit steric compatibility with certain targets .

Crystallographic and Computational Insights

  • The 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl) analog () crystallized in a monoclinic P21/n space group, with Hirshfeld surface analysis revealing dominant H-bonding and van der Waals interactions. Molecular docking confirmed its fit into the HBV polymerase active site .

Activité Biologique

The compound 5-(2-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C22H19ClF N3O
  • Molecular Weight : 392.85 g/mol
  • Melting Point : 97.7 - 98.9 °C

Structural Characteristics

The compound features a pyrimidine core fused with an indole structure, which is known for its diverse biological activities. The presence of halogen substituents (chlorine and fluorine) is expected to influence its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro tests conducted on various cancer cell lines demonstrated significant cytotoxic effects:

Cell Line Concentration (µg/ml) Inhibition Rate (%)
AMJ13 (Breast Cancer)2040
AMJ134066
AMJ136068

These results indicate that the compound exhibits dose-dependent cytotoxicity against the AMJ13 breast cancer cell line, with optimal inhibition observed at higher concentrations after a 72-hour exposure period .

The proposed mechanism of action involves the induction of apoptosis in cancer cells. The compound may activate intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. This hypothesis is supported by preliminary findings that show alterations in the expression levels of key apoptotic markers following treatment with the compound.

In Vivo Studies

In vivo studies are essential to validate the efficacy and safety profile of the compound. Preliminary animal studies have shown promising results in tumor reduction rates, although further investigations are necessary to elucidate the pharmacokinetics and long-term effects.

Case Study 1: Breast Cancer Treatment

A recent study focused on the effect of 5-(2-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one on breast cancer cells. The researchers treated AMJ13 cells with varying concentrations and observed significant apoptosis through flow cytometry analysis. The study concluded that this compound could serve as a lead candidate for developing new breast cancer therapies .

Case Study 2: Synergistic Effects with Other Agents

Another investigation explored the synergistic effects of this compound when combined with standard chemotherapeutic agents such as doxorubicin. The combination therapy showed enhanced cytotoxicity compared to monotherapy, suggesting potential for use in combination regimens to overcome drug resistance .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.